5-Chloro-1,3-oxathiolan-2-one

Description

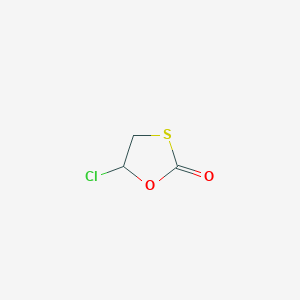

Structure

2D Structure

3D Structure

Properties

CAS No. |

110008-75-8 |

|---|---|

Molecular Formula |

C3H3ClO2S |

Molecular Weight |

138.57 g/mol |

IUPAC Name |

5-chloro-1,3-oxathiolan-2-one |

InChI |

InChI=1S/C3H3ClO2S/c4-2-1-7-3(5)6-2/h2H,1H2 |

InChI Key |

CIGDKSKYAKBFFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)S1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 1,3 Oxathiolan 2 One and Its Derivatives

Direct Synthetic Routes to 5-Chloro-1,3-oxathiolan-2-one

Direct synthesis aims to construct the this compound ring system in a highly convergent manner. One notable method involves a multi-step, one-pot process starting from epichlorohydrin (B41342). In this approach, epichlorohydrin is first reacted with phosgene (B1210022) to generate a β-chloroalkyl chloroformate intermediate. This adduct is subsequently treated with a source of anionic sulfur, such as sodium sulfide (B99878) or hydrogen sulfide in the presence of a base, to facilitate ring closure and formation of the target compound, 5-(Chloromethyl)-1,3-oxathiolan-2-one. google.com This method is advantageous as it builds the core structure from readily available starting materials. For instance, epichlorohydrin can be reacted with phosgene over several hours, followed by stripping of excess phosgene, to yield the chloroformate intermediate which is then used directly in the cyclization step. google.com

Another potential direct route involves the reaction of 2-mercaptoethanol (B42355) with phosgene or its equivalents. chegg.comresearchgate.net While the reaction with the parent 2-mercaptoethanol yields 1,3-oxathiolan-2-one (B104098), the use of a chlorinated analogue like 1-chloro-2-mercaptoethanol could theoretically provide a direct pathway to the 5-chloro derivative, although this specific transformation is less documented in the literature.

Convergent and Divergent Synthetic Strategies Utilizing Halogenated Oxathiolane Precursors

These strategies involve either introducing the chlorine atom onto a pre-existing oxathiolan-2-one ring or constructing the ring from precursors that already contain the necessary chlorine atom.

A common strategy for synthesizing this compound derivatives involves the regioselective chlorination of a corresponding 5-hydroxy precursor. This transformation is particularly relevant in the synthesis of nucleoside analogues like Lamivudine (B182088). The 5-hydroxy group of an oxathiolane, often an ester derivative, can be converted to a chloro group using standard chlorinating agents. google.comgoogle.com

A widely employed method uses thionyl chloride (SOCl₂) in an inert solvent such as dichloromethane (B109758) (DCM). google.com The reaction is typically performed at low temperatures (0–15 °C) and may be catalyzed by N,N-dimethylformamide (DMF). google.com For example, (2R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid-(2'S-isopropyl-5'R-methyl-1'R) cyclohexanol (B46403) ester is treated with thionyl chloride in DCM with a catalytic amount of DMF. The reaction proceeds smoothly over a couple of hours to yield the (2R)-5-chloro-1,3-oxathiolane-2-carboxylic acid ester, which can be used in subsequent steps without extensive purification. google.com This method is effective for producing chiral 5-chloro-oxathiolane intermediates crucial for stereoselective synthesis. google.com

Other chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), are also used for the α-halogenation of related carbonyl compounds and could be applied to oxathiolan-2-one systems, although their primary application is often in the synthesis of precursors rather than direct chlorination of the final ring. google.comresearchgate.netcdnsciencepub.com

Table 1: Conditions for Regioselective Chlorination of 5-Hydroxy-1,3-oxathiolane Precursors

| Precursor | Chlorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|---|

| (2R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid cyclohexanol ester | Thionyl Chloride (SOCl₂) | DMF | Dichloromethane (DCM) | 0 to 15 | (2R)-5-chloro-1,3-oxathiolane-2-carboxylic acid cyclohexanol ester | google.com |

| L-menthyl cis-1,3-oxathiolan-5S-hydroxy-2R-carboxylate | Thionyl Chloride (SOCl₂) | Not specified | Dichloromethane (DCM) | Not specified | L-menthyl cis-1,3-oxathiolan-5S-chloro-2R-carboxylate | google.com |

This approach focuses on forming the heterocyclic ring using starting materials where the chlorine atom is already present, ensuring its incorporation at the desired position.

The formation of the 1,3-oxathiolane (B1218472) ring via condensation is a well-established method, typically involving the reaction of an aldehyde or ketone with a compound containing both a thiol and a hydroxyl group, such as 2-mercaptoethanol or mercaptoacetic acid. nih.govgoogle.com To synthesize a 5-chloro derivative, a chlorine-containing carbonyl compound is required.

For example, the condensation of chloroacetaldehyde (B151913) with a suitable mercaptoalkanol derivative in the presence of an acid catalyst would lead to the formation of a 5-chloro-1,3-oxathiolane. While specific examples for this compound are sparse, the principle is demonstrated in related syntheses. For instance, the reaction between glycerol (B35011) and chloroacetaldehyde is used to generate a chlorinated dioxolane intermediate, highlighting the utility of chloroacetaldehyde as a C2 building block in heterocycle synthesis. google.com Similarly, the reaction of glyoxylates with mercaptoacetaldehyde (B1617137) (or its dimeric form, 2,5-dihydroxy-1,4-dithiane) is a key step in producing 5-hydroxy-1,3-oxathiolane intermediates for antiviral drugs. google.com Substituting the glyoxylate (B1226380) with a chlorinated aldehyde would direct the synthesis toward the desired 5-chloro product.

[3+2] cycloaddition reactions provide a powerful and atom-economical method for constructing five-membered rings. The synthesis of 1,3-oxathiolan-2-ones can be achieved by the cycloaddition of an epoxide with carbonyl sulfide (COS). google.comrsc.org To obtain a 5-chlorinated product, a chlorinated epoxide such as epichlorohydrin serves as the ideal three-carbon synthon. The reaction of epichlorohydrin with COS, often catalyzed by Lewis acids or bases, would directly yield 5-(chloromethyl)-1,3-oxathiolan-2-one.

An alternative pathway involves the cycloaddition of oxiranes with isothiocyanates, which initially forms 1,3-oxathiolane-2-imines. researchgate.net These imines can then be hydrolyzed under acidic conditions to afford the corresponding 1,3-oxathiolan-2-ones. researchgate.net By using a chlorinated oxirane (e.g., epichlorohydrin), this two-step sequence can be adapted to produce this compound derivatives.

An innovative and highly effective strategy for building the chlorinated oxathiolane ring involves the use of sulfenyl chlorides. This method has been developed as a cost-effective route to key intermediates for antiviral drugs. nih.govresearchgate.net The synthesis begins with the chlorination of a thioglycolic acid ester using a reagent like sulfuryl chloride (SO₂Cl₂) to generate a sulfenyl chloride in situ. nih.govresearchgate.net

This reactive sulfenyl chloride then undergoes a regioselective 1,2-insertion into an alkene, such as vinyl acetate (B1210297). nih.gov A key feature of this method is that an excess of sulfuryl chloride can also induce α-chlorination of the ester moiety, thereby installing all the necessary atoms and oxidation states in one sequence. The resulting dichlorinated acyclic intermediate is then cyclized by hydrolysis with water, often in a solvent like acetonitrile (B52724) at elevated temperatures (e.g., 70 °C), to form the desired substituted oxathiolane ring. nih.gov This "supply-centered synthesis" approach is notable for using low-cost, high-volume starting materials like chloroacetic acid (a precursor to thioglycolic acid) and vinyl acetate. nih.govresearchgate.net

Table 2: Key Steps in Sulfenyl Chloride-Mediated Oxathiolane Synthesis

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Intermediate/Product | Reference |

|---|---|---|---|---|---|---|

| 1. Esterification | L-Menthol, Thioglycolic acid | - | Toluene | Reflux | L-menthyl thioglycolate | nih.gov |

| 2. Sulfenyl Chloride Formation & α-Chlorination | L-menthyl thioglycolate, Vinyl acetate | Sulfuryl chloride (SO₂Cl₂) | Toluene | -20 to 0 | Dichlorinated acyclic intermediate | nih.govresearchgate.net |

| 3. Cyclization | Dichlorinated intermediate | Water | Acetonitrile | 70 | Hydroxyoxathiolane ester | nih.gov |

Cyclization Reactions Incorporating Chlorine-Bearing Building Blocks

Catalytic Enantioselective Synthesis of Chiral this compound Analogues

The biological activity of nucleoside analogs is highly dependent on their stereochemistry. Consequently, the development of methods to synthesize enantiomerically pure chiral 1,3-oxathiolane intermediates is of paramount importance.

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer by combining a kinetic resolution with in-situ racemization of the starting material. nih.gov This approach has been successfully applied to the synthesis of chiral 1,3-oxathiolane derivatives.

One notable application of DKR is in the synthesis of 1,3-oxathiolan-5-ones. beilstein-journals.org This process often involves the formation of a hemithioacetal intermediate, which then undergoes lipase-catalyzed intramolecular cyclization. beilstein-journals.orgresearchgate.net For instance, the reaction of an aldehyde with methyl thioglycolate can form a hemithioacetal, which is then cyclized using an enzyme like Candida antarctica lipase (B570770) B (CAL-B). beilstein-journals.orgresearchgate.net The use of a base additive, such as 4-methylmorpholine, can improve the results. beilstein-journals.org This method allows for the synthesis of a range of 1,3-oxathiolan-5-ones with good yields and enantioselectivity. beilstein-journals.org

Another example involves the one-pot enzymatic synthesis of an enantiopure 1,3-oxathiolane using Trichosporon laibachii lipase. nih.govbeilstein-journals.org This dynamic covalent kinetic resolution combines a reversible hemithioacetal transformation with an enantioselective lactonization, achieving a high enantiomeric excess. nih.govbeilstein-journals.org The GSK (GlaxoSmithKline) approach to synthesizing key intermediates for Lamivudine and Emtricitabine (B123318) also features a dynamic kinetic resolution to obtain an optically pure hydroxyoxathiolane. acs.orgresearchgate.net This process is driven to completion by the selective crystallization of a single isomer. researchgate.net

The effectiveness of DKR is often enhanced by optimizing various reaction parameters. Factors such as the choice of enzyme, solvent, and temperature play a crucial role in achieving high enantiomeric excess (ee). For example, whole-cell catalysis with Klebsiella oxytoca has been used for the enantioselective resolution of a racemic oxathiolane mixture, achieving an exceptional 99.9% ee under optimized conditions of pH 7.0 and 30°C in an aqueous system. beilstein-journals.org

Table 1: Examples of Dynamic Kinetic Resolution in Oxathiolane Synthesis

| Catalyst/Enzyme | Substrates | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Trichosporon laibachii lipase | 1,4-dithiane-2,5-diol (B140307), Phenyl acetate | Enantiopure 1,3-oxathiolane | 96.5% | nih.govbeilstein-journals.org |

| Candida antarctica lipase B (CAL-B) | Aldehyde, Methyl thioglycolate | 1,3-oxathiolan-5-one (B1253419) derivatives | Moderate to good | beilstein-journals.orgresearchgate.net |

| Klebsiella oxytoca (whole cell) | Racemic oxathiolane mixture | Chiral oxathiolane precursor | 99.9% | beilstein-journals.org |

Asymmetric catalysis provides a direct route to enantiopure compounds without the need for resolving a racemic mixture. This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction.

In the context of 1,3-oxathiolane synthesis, chiral Lewis acids, such as Jacobsen's Co-salen catalysts, can be employed during the ring-forming step to induce the desired stereoconfiguration. These catalysts can effectively control the facial selectivity of the reaction, leading to the formation of a specific enantiomer.

Enzymes are also widely used as catalysts in the asymmetric synthesis of 1,3-oxathiolanes due to their high stereoselectivity and mild reaction conditions. beilstein-journals.org For instance, a multi-enzymatic cascade protocol using surfactant-treated Subtilisin Carlsberg (STS) and Candida antarctica lipase B (CAL-B) has been reported for the preparation of an enantiopure 1,3-oxathiolane precursor. beilstein-journals.org This system efficiently controlled the stereochemistry, yielding a product with an enantiomeric excess greater than 99%. beilstein-journals.org

The synthesis of 5-chloro-1,3-oxathiolane-2-carboxylic acid ester, a precursor to various antiviral agents, involves the chlorination of the corresponding 5-hydroxy intermediate. The stereochemistry of the final product is dictated by the initial asymmetric synthesis of the hydroxyoxathiolane. The condensation of L-menthyl glyoxylate hydrate (B1144303) with 1,4-dithiane-2,5-diol, catalyzed by triethylamine (B128534), yields a 5-hydroxy-1,3-oxathiolane-2-carboxylic acid ester with a diastereomeric excess of 85–90%. Subsequent chlorination with thionyl chloride proceeds with high conversion to the desired 5-chloro derivative.

Table 2: Asymmetric Catalytic Approaches to Chiral Oxathiolanes

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Chiral Lewis acids (e.g., Jacobsen's Co-salen) | Ring formation | Induces specific stereoconfiguration during cyclization. | |

| Subtilisin Carlsberg (STS) and Candida antarctica lipase B (CAL-B) | Multi-enzymatic cascade | High enantiomeric excess (>99%) and stereocontrol. | beilstein-journals.org |

| Triethylamine (TEA) | Condensation | Catalyzes the reaction between L-menthyl glyoxylate hydrate and 1,4-dithiane-2,5-diol with good diastereoselectivity. |

Optimization of Reaction Conditions and Process Intensification for Efficient Synthesis

The efficiency and scalability of synthetic routes to this compound and its derivatives are critical for industrial applications. This requires careful optimization of reaction conditions and the implementation of process intensification strategies.

A novel synthetic route starting from low-cost materials like chloroacetic acid and vinyl acetate has been developed. acs.orgsemanticscholar.org This approach utilizes sulfenyl chloride chemistry to construct the oxathiolane framework. acs.orgsemanticscholar.org The key steps involve the reaction of a thioglycolate with sulfuryl chloride to generate a sulfenyl chloride, which then reacts with vinyl acetate. acs.orgacs.org Excess sulfuryl chloride can induce α-chlorination of the ester. acs.org The resulting dichlorinated intermediate is then cyclized in water to form the oxathiolane. acs.orgresearchgate.net

Optimization of this process revealed a strong temperature dependence, with lower temperatures significantly increasing the yield. acs.org For instance, running the reaction at -20 °C minimized the formation of byproducts. acs.org The ring-closure step was found to be most efficient when the pH was maintained between 3 and 4. acs.orgresearchgate.netsemanticscholar.org

Process intensification through the use of continuous-flow reactors offers significant advantages over traditional batch processes, particularly for reactions that are highly exothermic and sensitive to mixing. acs.org A continuous-flow setup for the sulfuryl chloride-based synthesis of a key oxathiolane intermediate demonstrated improved temperature control and reduced residence time. acs.org This approach allowed for the reaction to be scaled up while maintaining high yields and stability. acs.org For example, transitioning from a batch to a flow system for a related oxathiolane synthesis reduced the reaction time from 5 hours to 30 minutes while maintaining yields above 80%.

Table 3: Optimization Parameters for Oxathiolane Synthesis

| Parameter | Optimized Condition | Rationale | Reference |

|---|---|---|---|

| Temperature (Sulfenyl chloride route) | -20 °C | Increases yield and selectivity for the desired product. acs.org | acs.orgacs.org |

| pH (Ring closure) | 3-4 | Maximizes yield of the oxathiolane. researchgate.netsemanticscholar.org | acs.orgresearchgate.netsemanticscholar.org |

| Reaction Time (Flow Synthesis) | 30-60 minutes | Significant reduction from batch processing time. | |

| Catalyst Recovery (Flow Synthesis) | Filtration | Allows for recycling of catalysts like LiOtBu, reducing costs. |

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 5 Chloro 1,3 Oxathiolan 2 One

Ring-Opening Dynamics of the 1,3-Oxathiolan-2-one (B104098) Core

The 1,3-oxathiolan-2-one ring system is susceptible to ring-opening reactions under various conditions, a characteristic that is central to its utility in chemical synthesis. The presence of both an oxygen and a sulfur atom in the five-membered ring, along with a carbonyl group, provides multiple sites for bond cleavage, leading to a diverse range of products.

The reaction of 1,3-oxathiolan-2-ones with nucleophiles is a well-established method for the synthesis of various functionalized compounds. The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

With strong nucleophiles like sodium sulfide (B99878), the reaction can lead to the formation of episulfides (thiiranes). This transformation proceeds through a nucleophilic attack of the sulfide ion on one of the ring carbons adjacent to the oxygen or sulfur, followed by the elimination of carbonyl sulfide (COS).

The reaction with amines can result in several different products. Depending on the reaction conditions, mercaptoethylation or the formation of polythioethers can occur. researchgate.net For instance, the reaction of ethylene (B1197577) monothiocarbonate with amines can lead to mercaptoethyl carboxylation or the formation of polythioethers. researchgate.net

The general mechanism for nucleophilic ring-opening involves the attack of the nucleophile at either the C-4 or C-5 position of the 1,3-oxathiolan-2-one ring. The regioselectivity of this attack is influenced by both steric and electronic factors of the substituents on the ring. researchgate.net

| Nucleophile | Substrate | Product(s) | Reference(s) |

| Sodium sulfide | Ethylene monothiocarbonate | Ethylene sulfide (Thiirane) | |

| Amines | Ethylene monothiocarbonate | Mercaptoethylated products, Polythioethers | researchgate.net |

| Ammonium thiocyanate | Substituted epoxides (precursors to oxathiolan-2-thiones) | β-hydroxy thiocyanates | researchgate.net |

Acid-Catalyzed and Base-Catalyzed Ring Opening

Both acids and bases can catalyze the ring-opening of the 1,3-oxathiolan-2-one core. The mechanism and resulting products differ significantly between the two conditions.

Acid-Catalyzed Ring Opening: In the presence of a Lewis acid or a Brønsted acid, the carbonyl oxygen is protonated or coordinated to the acid, which activates the ring towards nucleophilic attack. uzh.ch This activation facilitates the cleavage of the C-O or C-S bond. For instance, the reaction of thioketones with oxiranes in the presence of a Lewis acid to form 1,3-oxathiolanes proceeds via an acid-catalyzed ring-opening of the oxirane. uzh.ch The transformation of 1,3-oxathiolane-2-imines to 1,3-oxathiolan-2-ones can be achieved through acid hydrolysis of the imino group. researchgate.netresearchgate.net

Base-Catalyzed Ring Opening: Under basic conditions, the ring-opening can be initiated by the attack of a hydroxide (B78521) ion or another base on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which can then undergo ring cleavage. For example, the hydrolysis of 1,3-oxathiolan-2-ones to the corresponding 2-mercaptoethanol (B42355) derivatives is a base-catalyzed process. The synthesis of 1,3-oxathiolan-2-ylidenes from α-enolic dithioesters and epoxides is promoted by a non-nucleophilic base like cesium carbonate. thieme-connect.comthieme-connect.com

The regioselectivity and stereochemistry of the ring-opening reactions of 5-Chloro-1,3-oxathiolan-2-one are of paramount importance, particularly in the synthesis of chiral molecules. The outcome of these reactions is dictated by the nature of the nucleophile, the catalyst, and the substitution pattern of the oxathiolane ring.

Regioselectivity: The nucleophilic attack can occur at either the C-4 or C-5 position. In the case of 2-alkyl-substituted oxiranes reacting with thiocarbonyl compounds, the nucleophilic attack of the sulfur atom preferentially occurs at the less substituted C-3 of the oxirane, leading to 5-substituted 1,3-oxathiolanes. uzh.ch Conversely, with 2-aryl-substituted oxiranes, the attack is favored at the benzylic C-2 position. researchgate.net The regioselectivity is a delicate balance between steric hindrance and electronic effects of both the oxirane and the nucleophile. researchgate.net

Stereochemistry: The stereochemical outcome of the ring-opening is often controlled by an SN2-type mechanism. For example, the reaction of thioketones with optically active oxiranes proceeds with high stereoselectivity. uzh.ch When the attack is at an unsubstituted carbon of an alkyl-substituted oxirane, it proceeds with retention of configuration at the chiral center of the oxirane. uzh.chresearchgate.net However, when the attack is at the substituted carbon of an aryl-substituted oxirane, it occurs with inversion of configuration. uzh.chresearchgate.net The partial loss of stereochemical integrity in some reactions suggests a competing SN1-type mechanism where the oxirane ring opens before the nucleophilic attack. uzh.ch

| Reactants | Catalyst/Conditions | Major Product(s) | Stereochemical Outcome | Reference(s) |

| Thiolactones and (S)-2-methyloxirane | SiO₂ | Spirocyclic 1,3-oxathiolanes with Me at C(5') | High regioselectivity (attack at C(3) of oxirane) and retention of configuration | uzh.ch |

| Thiolactones and (R)-2-phenyloxirane | SiO₂ | Spirocyclic 1,3-oxathiolanes with Ph at C(4') | High regioselectivity (attack at C(2) of oxirane) and inversion of configuration | uzh.ch |

| Donor-acceptor oxiranes and isothiocyanates | TfOH | Highly substituted 1,3-oxathiolane-2-imines | High Z-selectivity | researchgate.netresearchgate.net |

Transformations at the Carbonyl Moiety (C-2) of 1,3-Oxathiolan-2-one

The carbonyl group at the C-2 position of the 1,3-oxathiolan-2-one ring is another reactive site that can undergo various transformations, including decarboxylation and derivatization.

Decarboxylation, the removal of the carbonyl group as carbon dioxide (or carbonyl sulfide in this case), is a significant reaction of 1,3-oxathiolan-2-ones. This process can be initiated by heat or by certain catalysts.

Thermal decarboxylation of 1,3-oxathiolan-2-ones can lead to the formation of episulfides. researchgate.net For instance, heating ethylene monothiocarbonate results in its decarboxylation to form ethylene sulfide. researchgate.net The decarboxylation of five-membered cyclic carbonates is often a side reaction during polymerization, especially at high temperatures. mdpi.com The mechanism can be complex, sometimes involving a concerted cyclic transition state. masterorganicchemistry.com In some enzymatic systems, decarboxylation is accelerated by the formation of bicarbonate instead of carbon dioxide. scholaris.ca

The carbonyl group of 1,3-oxathiolan-2-one can be converted into other functional groups, such as imines and ylidenes, which are valuable intermediates in organic synthesis.

1,3-Oxathiolane-2-imines: These compounds can be synthesized through the reaction of 1,3-oxathiolan-2-ones with isothiocyanates in the presence of a catalyst. researchgate.netresearchgate.netscispace.com For example, a TfOH-catalyzed [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates provides a direct route to highly substituted 1,3-oxathiolane-2-imines. researchgate.netresearchgate.net These imines can be subsequently hydrolyzed back to the corresponding 1,3-oxathiolan-2-one under acidic conditions. researchgate.netresearchgate.net

1,3-Oxathiolan-2-ylidenes: 1,3-Oxathiolan-2-ylidenes are another class of derivatives that can be prepared from 1,3-oxathiolan-2-one precursors. A method for their synthesis involves the reaction of α-enolic dithioesters with epoxides. thieme-connect.com Another approach is the multicomponent reaction of CH-acids, carbon disulfide, and oxiranes. nih.gov These ylidene derivatives are important building blocks for more complex heterocyclic systems.

Reactivity Modulations Induced by the Chloro-Substituent at C-5

The introduction of a chlorine atom at the C-5 position of the 1,3-oxathiolan-2-one ring profoundly influences its chemical reactivity. This substituent activates the C-5 carbon, rendering it a key electrophilic center for various chemical transformations. The electron-withdrawing nature of the chlorine atom enhances the susceptibility of this position to nucleophilic attack, which is a cornerstone of its application in synthetic chemistry, particularly in the synthesis of antiviral nucleoside analogues.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at C-5

Currently, there is a lack of specific documented examples in the scientific literature of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, being performed at the C-5 position of this compound. While these reactions are powerful tools for forming carbon-carbon bonds, their application on this specific heterocyclic scaffold has not been extensively reported. The primary synthetic utility of the C-5 chloro group lies in its role as a leaving group in nucleophilic substitution reactions.

Other Substitution and Elimination Reactions at the Chloro-Center

The most significant and well-documented reactions involving the C-5 chloro substituent are nucleophilic substitution reactions. The chlorine atom serves as an effective leaving group, facilitating the introduction of various nucleophiles at this position. This reactivity is central to the synthesis of important antiviral drugs like Emtricitabine (B123318). google.comgoogle.com

In a typical synthetic sequence, a 5-hydroxy-1,3-oxathiolan-2-carboxylate derivative is first converted to the 5-chloro intermediate. google.comgoogle.com This chlorination step significantly enhances the electrophilicity of the C-5 carbon. The subsequent reaction with a nucleophile, such as a silylated pyrimidine (B1678525) base (e.g., 5-fluorocytosine), proceeds via nucleophilic substitution at the C-5 position to form the crucial C-N glycosidic bond of the target nucleoside analogue. google.comgoogle.comgoogle.com

The reaction conditions for these substitutions can be tailored to optimize yield and stereoselectivity. Lewis acids are often employed to catalyze the condensation between the chlorinated oxathiolane and the silylated nucleobase. google.com

While substitution is the predominant pathway, the potential for elimination reactions also exists, although it is generally considered an undesirable side reaction in the context of nucleoside synthesis. The presence of a strong, non-nucleophilic base could theoretically promote the elimination of HCl to form a double bond within the oxathiolane ring, though this is not a synthetically exploited pathway for this specific molecule.

Table 1: Examples of Nucleophilic Substitution Reactions at the C-5 Chloro-Center

| Precursor | Reagent(s) | Nucleophile | Product | Reaction Type | Reference(s) |

| (2R, 5R)-5-hydroxy nih.gov-oxathiolane-2-carboxylate derivative | 1. Thionyl chloride, DMF | Silylated 5-fluorocytosine (B48100) | Emtricitabine precursor | Nucleophilic Substitution | google.com, google.com |

| 5-chloro-1,3-oxathiolane-2-carboxylic acid ester | Silylated cytosine | Silylated cytosine | Cytosine-coupled oxathiolane ester | Nucleophilic Substitution | |

| 5-acetyloxy-1,3-oxathiolane derivative | Silylated pyrimidine or purine (B94841) base | Silylated pyrimidine or purine base | 1,3-oxathiolane (B1218472) nucleoside | Nucleophilic Substitution (via in-situ generated electrophile) | google.com |

Detailed Mechanistic Investigations using Advanced Techniques

Detailed mechanistic studies on this compound itself are not extensively detailed in the available literature. However, the mechanism of its key reactions can be inferred from established principles of physical organic chemistry and studies on analogous systems.

Identification of Transient Intermediates and Transition States

The nucleophilic substitution at the C-5 position of this compound is proposed to proceed through a mechanism with S_N2 characteristics. The reaction likely involves a backside attack by the nucleophile on the C-5 carbon, leading to a trigonal bipyramidal transition state.

In this transition state, the incoming nucleophile and the departing chloride ion are positioned axially, opposite to each other. The three remaining substituents on the C-5 carbon lie in the equatorial plane. The stereochemical outcome of the reaction, particularly the inversion of configuration at C-5, is a key indicator of this S_N2-like pathway.

In the context of glycosylation reactions for synthesizing nucleoside analogues, the reaction between the 5-chloro oxathiolane derivative and a silylated nucleobase is thought to proceed through such a transition state, leading to the formation of the desired stereoisomer of the final product. acs.org The use of Lewis acids as catalysts likely facilitates the departure of the chloride leaving group by coordinating to it, thereby lowering the activation energy of the reaction.

While direct spectroscopic observation of these transient intermediates and transition states for this specific molecule is not reported, computational studies on similar systems support the feasibility of these mechanistic pathways. acs.org

Kinetic Studies and Reaction Pathway Mapping

Specific kinetic studies and detailed reaction pathway mapping for reactions involving this compound are not widely available in the reviewed scientific literature. However, the synthetic procedures reported in various patents and publications provide some insights into the factors influencing the reaction kinetics.

For instance, the conversion of the 5-hydroxy precursor to the 5-chloro derivative is typically carried out at low temperatures (e.g., 5-10°C), suggesting that the reaction is exothermic and that temperature control is crucial to minimize side reactions. The subsequent nucleophilic substitution with the silylated base is often performed at slightly elevated temperatures (e.g., 35-40°C) to ensure a reasonable reaction rate.

Strategic Applications in Complex Molecule Synthesis and Emerging Chemical Technologies

5-Chloro-1,3-oxathiolan-2-one as a Key Intermediate in Medicinal Chemistry Building Blocks

The utility of this compound in medicinal chemistry is most prominently demonstrated by its role as a precursor to complex molecular scaffolds and its central function in the total synthesis of critical antiviral drugs.

Precursor for Advanced Pharmaceutical Scaffolds

This compound serves as a foundational component for constructing advanced pharmaceutical scaffolds. The oxathiolane ring system itself is a key feature in a number of biologically active molecules. solubilityofthings.com The presence of the chlorine atom at the 5-position enhances the electrophilicity of the carbon, rendering it susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups and the construction of more complex heterocyclic systems.

Derivatives of 1,3-oxathiolan-5-one (B1253419) are of significant interest due to their broad spectrum of biological activities and their role as intermediates in the synthesis of many bioactive compounds. jocpr.com For example, they can be used as building blocks for the preparation of oxathiolanyl-nucleosides. jocpr.com The inherent reactivity of the 5-chloro substituent facilitates its displacement by various nucleophiles, a key step in building diverse molecular architectures for drug discovery programs.

Role in the Total Synthesis of Therapeutically Relevant Nucleoside Analogues

The most notable application of this compound is in the synthesis of nucleoside analogues, a class of compounds that are mainstays in antiviral therapy. google.comgoogle.combeilstein-journals.org These synthetic nucleosides mimic the natural building blocks of DNA and RNA, thereby interfering with viral replication. beilstein-journals.orgnih.gov

This compound is a crucial intermediate in the industrial synthesis of Lamivudine (B182088) (3TC) and Emtricitabine (B123318) (FTC). acs.orgnih.govacs.org These two drugs are essential components of combination therapies for the treatment of HIV and Hepatitis B. nih.gov The synthesis involves the coupling of a protected and activated form of the 5-chloro-1,3-oxathiolane intermediate with a silylated pyrimidine (B1678525) base (cytosine for Lamivudine and 5-fluorocytosine (B48100) for Emtricitabine). acs.orggoogle.com

A common synthetic route involves the reaction of an L-menthyl ester of 5-hydroxy-1,3-oxathiolane-2-carboxylic acid with a chlorinating agent like thionyl chloride to produce the corresponding 5-chloro derivative. google.com This chlorinated intermediate is then reacted with the silylated nucleobase to form the crucial carbon-nitrogen bond of the nucleoside analogue. google.comgoogle.com The use of L-menthol as a chiral auxiliary plays a critical role in controlling the stereochemistry of the final product. nih.govacs.org

Table 1: Key Intermediates in the Synthesis of Lamivudine and Emtricitabine

| Intermediate Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5S)-5-chloro-1,3-oxathiolane-2-carboxylate | 288325-76-8 | C₁₄H₂₃ClO₃S | Key chlorinated intermediate for coupling with nucleobases. pharmaffiliates.com |

| (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 147126-62-3 | C₁₄H₂₄O₄S | Precursor to the 5-chloro derivative. |

| L-menthyl cis-1,3-oxathiolan-5S-chloro-2R-carboxylate | Not explicitly listed | C₁₄H₂₃ClO₃S | Reacts with silylated 5-fluorocytosine in Emtricitabine synthesis. google.com |

| 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine | Not explicitly listed | C₁₀H₂₀FN₃OSi₂ | Silylated nucleobase used for coupling in Emtricitabine synthesis. google.com |

The installation of the nucleobase and the control of the stereochemistry at the C-5 position of the oxathiolane ring are critical challenges in the synthesis of Lamivudine and Emtricitabine. acs.org The desired biological activity resides in the cis-isomer, specifically the (2R, 5S) configuration. google.com

Several strategies have been developed to achieve high stereoselectivity. One common approach is the use of a chiral auxiliary, such as L-menthol, which directs the stereochemical outcome of the reactions. nih.govacs.orgsemanticscholar.org The glycosylation reaction, where the oxathiolane intermediate is coupled with the nucleobase, can be influenced by the choice of Lewis acid catalyst. nih.gov For instance, the use of stannic chloride can lead to the exclusive formation of the desired β-anomer through in situ chelation. nih.gov

Another strategy involves a dynamic kinetic resolution, where a mixture of diastereomers is equilibrated while one desired isomer selectively crystallizes from the solution. acs.orgacs.orgsemanticscholar.org This method, driven by the use of L-menthol, allows for the efficient production of the optically pure hydroxyoxathiolane intermediate, which is then converted to the 5-chloro derivative for coupling. acs.orgacs.org

Development of Novel Organic Reactions and Reagents from this compound

The reactivity of this compound has been harnessed to develop new synthetic methodologies. Its ability to undergo ring-opening reactions under specific conditions provides access to a variety of functionalized sulfur-containing compounds. researchgate.net For example, the reaction of 5,5-Dimethyl-4-cyanomethyl-1,3-oxathiolan-2-one with methanol (B129727) in the presence of triethylamine (B128534) leads to the formation of a substituted 1,3-dithiolane (B1216140) derivative. researchgate.net

Furthermore, the oxathiolane-2-thione analogue of this compound has been shown to undergo selective cationic isomerization and ring-opening polymerization, depending on the catalyst used. acs.org This controlled reactivity opens up avenues for the synthesis of novel polydithiocarbonates and 1,3-dithiolan-2-one derivatives. acs.org The study of these reactions contributes to a deeper understanding of the fundamental reactivity of this class of heterocyclic compounds.

Applications in Polymer Chemistry and Advanced Materials Science

The utility of oxathiolane derivatives extends into the realm of polymer chemistry and materials science. 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione, a related compound, is used in the synthesis of functionalized polymers through radical copolymerization. This allows for the creation of materials with tailored properties, such as thiol-reactive side chains, which can be used in coatings, adhesives, and biomedical devices.

The ring-opening polymerization of cyclic dithiocarbonates, including derivatives of 1,3-oxathiolane-2-thione, offers a route to sulfur-containing polymers. rsc.org These polymers often exhibit high refractive indices, making them suitable for applications in optical materials like lenses and prisms. rsc.org While direct applications of this compound in this area are less documented, its derivatives serve as important monomers and building blocks for the creation of advanced materials with unique properties. evitachem.com

Monomer for Polymerization Reactions (e.g., Polythiocarbonates)

The 1,3-oxathiolan-2-one (B104098) ring system is amenable to ring-opening polymerization (ROP), yielding polythiocarbonates—polymers containing a repeating monothiocarbonate unit (-S-CH₂-CH₂-O-C(O)-) in their backbone. rsc.org This class of sulfur-containing polymers is of interest due to the enhanced mechanical, optical, and electrical properties conferred by the presence of sulfur atoms in the polymer chain. nii.ac.jprsc.org

The first reported ROP of the parent compound, 1,3-oxathiolan-2-one (also known as ethylene (B1197577) monothiocarbonate), was achieved by Soga et al. in 1975 using a titanium butoxide catalyst. rsc.org This process demonstrated the fundamental viability of using this five-membered ring as a monomer. The resulting polymer, poly(monothiocarbonate), was found to be soluble only in high-boiling-point solvents like hot DMSO and p-chlorophenol, indicating a semi-crystalline or rigid polymer structure. rsc.org

While specific studies detailing the homopolymerization of this compound are not extensively documented in the provided literature, the established reactivity of the parent ring system provides a clear precedent. The polymerization would proceed via the opening of the cyclic monothiocarbonate ring. The presence of the chloromethyl substituent on the polymer backbone would result in a functional polythiocarbonate, where the chlorine atom can serve as a reactive site for post-polymerization modification. Cationic ROP is a common method for such monomers, often proceeding with the retention of the thiocarbonyl function depending on the catalyst and conditions. researchgate.net

Table 1: General Polymerization Data for the Parent Monomer, 1,3-Oxathiolan-2-one

| Monomer | Catalyst | Polymer | Key Finding | Reference |

|---|

Role in Functional Polymer Synthesis

The true strategic value of this compound lies in its role as a precursor for creating functional polymers. The chloromethyl group acts as a highly reactive electrophilic handle, allowing the molecule to be attached to other chemical structures, including other monomers or polymer backbones, without disrupting the cyclic thiocarbonate ring. google.com

A prime example of this strategy is the synthesis of novel polymerizable monomers. As detailed in patent literature, 5-(chloromethyl)-1,3-oxathiolan-2-one can be reacted with sodium methacrylate (B99206) in a nucleophilic substitution reaction. google.com This reaction yields (2-oxo-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate, a monomer that combines a polymerizable methacrylate group with the intact cyclic monothiocarbonate functionality. google.com This bifunctional monomer can then be copolymerized with other vinyl monomers to introduce the cyclic thiocarbonate group as a pendant side chain on a polymer backbone.

Table 2: Synthesis of a Functional Monomer from this compound

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

|---|

These pendant cyclic thiocarbonate groups can then be used for further modifications, such as grafting or crosslinking. For instance, in the context of creating crosslinked polysiloxanes , a polymer bearing these pendant rings could be reacted with a nucleophilic silane (B1218182) coupling agent, such as 3-mercaptopropyltrimethoxysilane. The thiol group of the silane would react with and open the cyclic thiocarbonate ring, covalently bonding the silane to the polymer backbone. Subsequently, the trimethoxysilane (B1233946) moieties can undergo hydrolysis and condensation reactions, forming a stable, crosslinked polysiloxane network. This approach allows for the creation of hybrid organic-inorganic materials where the properties of the original polymer are enhanced with the thermal stability and chemical resistance of a silica (B1680970) network.

Theoretical and Computational Studies of 5 Chloro 1,3 Oxathiolan 2 One

Electronic Structure and Bonding Analysis

The electronic architecture of 5-Chloro-1,3-oxathiolan-2-one is fundamental to its reactivity. The interplay of the constituent atoms—oxygen, sulfur, and the electron-withdrawing chloro group—creates a unique electronic landscape that dictates its behavior in chemical reactions.

Quantum Chemical Descriptors of Reactivity (e.g., electron density distribution)

Quantum chemical descriptors provide a quantitative measure of a molecule's reactivity. For this compound, while specific published data is unavailable, general principles of computational chemistry allow for a qualitative prediction of its electronic properties.

The electron density distribution is expected to be highly polarized. The electronegative oxygen and chlorine atoms will draw electron density away from the carbon skeleton. The carbonyl group (C=O) is a strong electron-withdrawing group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The presence of the chlorine atom at the 5-position further enhances the electrophilicity of the ring system.

Computational methods like Density Functional Theory (DFT) are instrumental in mapping the electron density and calculating key reactivity descriptors. For related oxathiolane structures, DFT studies have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. For this compound, the LUMO is expected to be centered around the carbonyl carbon and the C-Cl bond, indicating these as the primary sites for nucleophilic attack.

Table 1: Predicted Qualitative Effects of Substituents on Electronic Properties of the 1,3-Oxathiolan-2-one (B104098) Ring

| Substituent/Group | Position | Predicted Electronic Effect | Consequence for Reactivity |

| Carbonyl (C=O) | 2 | Strong electron withdrawal | Increases electrophilicity of C2 |

| Oxygen | 1 | Inductive electron withdrawal | Contributes to ring strain and polarization |

| Sulfur | 3 | Less electronegative than oxygen, potential for d-orbital participation | Influences ring conformation and reactivity at adjacent carbons |

| Chlorine | 5 | Strong inductive electron withdrawal | Enhances electrophilicity at C5, good leaving group potential |

Conformation and Stereoelectronic Effects of the Chloro-Substituent

The five-membered 1,3-oxathiolan-2-one ring is not planar. It adopts a puckered or "envelope" conformation to relieve ring strain. Computational studies on related 1,3-dioxolanes and 1,2-oxathiolanes have shown that the ring can exist in several low-energy conformations. The exact conformation of this compound and the preferred orientation of the chloro substituent (axial vs. equatorial) would be determined by a complex interplay of steric and stereoelectronic effects.

Stereoelectronic effects are critical in determining the conformation and reactivity. The anomeric effect, which involves the interaction of a lone pair on an oxygen atom with an adjacent antibonding (σ*) orbital, is a key factor in heterocyclic chemistry. In this compound, an interaction between the lone pairs of the ring oxygen and the antibonding orbital of the C-S or C-Cl bonds could stabilize certain conformations. The preference of the chlorine atom for an axial or equatorial position will significantly impact the molecule's reactivity, particularly in substitution reactions at the C5 position. Computational modeling is essential to accurately predict the energy differences between these conformers and to understand the stereoelectronic rationale for the observed preferences.

Computational Mechanistic Elucidation

Computational chemistry is a powerful tool for mapping out the intricate details of reaction mechanisms, providing insights into transition states and intermediates that are often difficult to observe experimentally.

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Pathways

While no specific DFT studies on the reaction pathways of this compound have been published, the methodologies used for similar systems are directly applicable. DFT calculations, often using functionals like B3LYP or M06-2X, are employed to model reactions such as nucleophilic substitution at the C5 position, where the chlorine atom is displaced.

Such studies would involve locating the transition state structures for the proposed reaction steps. For a nucleophilic substitution reaction, the calculations would clarify whether the mechanism is concerted (SN2-like) or proceeds through a stepwise mechanism involving a carbocation or a tetrahedral intermediate. The calculated energy barrier (activation energy) for the transition state would provide a quantitative measure of the reaction rate. Theoretical studies on the reactions of related electrophiles have shown how DFT can elucidate stepwise mechanisms involving transient intermediates.

Prediction of Kinetic and Thermodynamic Parameters (e.g., enthalpies of formation)

A key advantage of computational chemistry is its ability to predict kinetic and thermodynamic parameters. The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that indicates the stability of a molecule. High-level computational methods, such as G3 or G4 theory, can predict these values with high accuracy.

For a given reaction, computational methods can determine the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a thermodynamically favorable (spontaneous) reaction. By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, the reaction rate constant can be estimated using transition state theory. These parameters are crucial for understanding and optimizing reaction conditions.

Table 2: Representative Computationally Derived Parameters for a Hypothetical Reaction This table is illustrative and does not represent actual data for this compound.

| Parameter | Description | Typical Computational Method | Significance |

|---|---|---|---|

| ΔHf° | Standard Enthalpy of Formation | G3, G4, CBS-QB3 | Thermodynamic stability of the molecule |

| ΔG | Gibbs Free Energy of Reaction | DFT (e.g., B3LYP/6-311+G(d,p)) | Spontaneity of the reaction |

| ΔG‡ | Gibbs Free Energy of Activation | DFT with transition state search | Kinetic barrier, determines reaction rate |

Advanced Modeling Techniques for Structure-Reactivity Relationships

Beyond the study of single molecules or reactions, computational models can be used to establish relationships between chemical structure and reactivity or biological activity across a series of compounds. Quantitative Structure-Activity Relationship (QSAR) models are a prime example of this approach.

While no specific QSAR models for this compound derivatives are available, the methodology is well-established. A QSAR study would involve synthesizing a library of related compounds with varying substituents and measuring a specific activity (e.g., reaction rate, biological potency). Computational software would then be used to calculate a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each compound. Statistical methods are then employed to build a mathematical model that correlates these descriptors with the observed activity. Such a model could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more effective compounds.

Future Research Directions and Uncharted Territories in 5 Chloro 1,3 Oxathiolan 2 One Chemistry

Development of More Sustainable and Efficient Synthetic Routes (e.g., Green Chemistry Principles)

Current synthetic strategies for oxathiolane derivatives often rely on multi-step procedures that may involve hazardous reagents and generate considerable waste. A primary future objective is the development of synthetic routes to 5-Chloro-1,3-oxathiolan-2-one that align with the principles of green chemistry. whiterose.ac.uk Research in this area should focus on improving metrics such as Process Mass Intensity (PMI) and Atom Economy (AE). whiterose.ac.uk

Key research targets include:

Catalytic Routes: Moving from stoichiometric reagents to catalytic systems. For instance, developing catalytic methods for the direct chlorination and cyclization of precursors would be a significant advance. A new route for constructing the oxathiolane intermediate used in the synthesis of lamivudine (B182088) and emtricitabine (B123318) has been developed using sulfenyl chloride chemistry from acyclic precursors. acs.org

Flow Chemistry: Utilizing continuous flow reactors could enhance safety, improve heat management, and allow for precise control over reaction parameters, potentially increasing yield and purity. acs.org

Alternative Solvents: Investigating the use of greener, bio-based solvents, such as 2,2,5,5-tetramethyloxolane (TMO), could replace traditional, more hazardous solvents. whiterose.ac.uk

Table 1: Conceptual Comparison of Traditional vs. Green Synthetic Routes

| Metric | Hypothetical Traditional Route | Potential Green Chemistry Route | Research Goal |

|---|---|---|---|

| Starting Materials | Multi-step from complex precursors | Readily available, simple molecules (e.g., vinyl acetate (B1210297), chloroacetic acid) acs.org | Reduce precursor synthesis steps |

| Reagents | Stoichiometric (e.g., SOCl₂) | Catalytic (e.g., Lewis acids, enzymes), recyclable | Minimize reagent waste |

| Solvents | Chlorinated solvents (e.g., DCM) | Bio-based solvents (e.g., TMO) whiterose.ac.uk, water, or solvent-free | Reduce environmental impact |

| Process | Batch processing | Continuous flow chemistry acs.org | Improve safety and control |

| Key Metrics | High Process Mass Intensity (PMI) | Low PMI, High Atom Economy (AE) whiterose.ac.uk | Maximize efficiency, minimize waste |

Discovery of Unprecedented Reactivity Modes and Selective Transformations

The reactivity of this compound is largely unexplored. The interplay between the chloro substituent and the oxathiolan-2-one ring could lead to unique chemical behaviors. Future work should aim to map this reactivity landscape.

Potential areas of investigation include:

Selective Nucleophilic Substitution: Systematically studying the reaction of the C5-chloro center with a wide array of nucleophiles (N, O, S, C-based) to build molecular complexity. The goal would be to understand the stereochemical outcome and develop conditions for high selectivity.

Ring-Opening and Ring-Transformation Reactions: The parent 1,3-oxathiolan-2-one (B104098) is known to undergo decarboxylation or react with amines. rsc.orgresearchgate.net The influence of the C5-chloro group on these ring-opening pathways is an unknown but promising area. Research could uncover pathways to novel sulfur-containing heterocycles or functionalized thioethers.

Catalytic Cycloadditions: Exploring the use of this compound as a partner in metal-catalyzed cycloaddition reactions could lead to the synthesis of complex polycyclic systems. For example, TfOH-catalyzed formal [3+2] cycloadditions have been used to create related 1,3-oxathiolane-2-imines, which can be hydrolyzed to the corresponding ketone. researchgate.netresearchgate.net

Radical Chemistry: Investigating the behavior of the compound under radical conditions could unlock novel C-C and C-heteroatom bond-forming reactions initiated at the C-Cl bond.

Applications in Catalysis and Advanced Asymmetric Synthesis

Chiral oxathiolane derivatives are critical intermediates in the synthesis of important pharmaceuticals. acs.orgbeilstein-journals.org Developing catalytic asymmetric methods to control the stereocenter at the C5 position of this compound is a high-priority research direction.

Future research should focus on:

Enzymatic Kinetic Resolution: Applying lipases, which have been successfully used in the dynamic covalent kinetic resolution of related 1,3-oxathiolan-5-ones, could be a powerful strategy. researchgate.netillinois.edu The combination of dynamic hemithioacetal formation with lipase-catalyzed cyclization is a promising approach for achieving high enantiomeric excess. researchgate.net

Chiral Lewis Acid Catalysis: The development of chiral Lewis acid catalysts to direct the enantioselective formation of the oxathiolane ring or to catalyze stereoselective reactions at the C5 position would be a significant breakthrough.

Organocatalysis: Exploring the use of small organic molecules as catalysts for the asymmetric synthesis of the 5-chloro-oxathiolane core offers a metal-free alternative that aligns with green chemistry principles.

Table 2: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Example | Target Transformation | Potential Advantage |

|---|---|---|---|

| Biocatalyst (Enzyme) | Candida antarctica Lipase (B570770) B (CAL-B), Trichosporon laibachii lipase beilstein-journals.orgresearchgate.net | Dynamic Kinetic Resolution (DKR) of precursors | High enantioselectivity, mild reaction conditions, environmentally benign |

| Chiral Metal Complex | Ruthenium or Iridium complexes illinois.edu | Asymmetric hydrogenation or transfer hydrogenation of a precursor | High turnover numbers, broad substrate scope |

| Chiral Lewis Acid | Scandium(III) or Copper(II) with chiral ligands | Enantioselective cyclization or nucleophilic addition | High stereocontrol, potential for novel reactivity |

| Organocatalyst | Chiral Brønsted acids or thiourea (B124793) derivatives researchgate.net | Asymmetric cyclization or functionalization | Metal-free, robust, often less sensitive to air and moisture |

Exploration of Bio-Inspired Transformations and Bioorthogonal Chemistry

Given that oxathiolane-containing nucleoside analogues exhibit significant biological activity, ontosight.aiontosight.ai exploring bio-inspired transformations and potential bioorthogonal applications of this compound is a logical next step.

Uncharted territories in this domain include:

Enzyme-Mimicking Catalysis: Designing small molecule catalysts that mimic the function of enzymes to synthesize or modify the 5-chloro-oxathiolane ring with high selectivity.

Bioorthogonal Tagging: Investigating the compound as a reactive handle for bioorthogonal chemistry. The C-Cl bond could potentially serve as a selective site for reaction with a specific biological nucleophile (e.g., a thiol on a protein) under physiological conditions, allowing for its use in chemical biology to label and track biomolecules.

Whole-Cell Biotransformations: Using engineered or wild-type microorganisms to perform stereoselective transformations on precursors to this compound. mdpi.com Simple manipulation of culture conditions can sometimes control the stereoselectivity of a reaction. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Reaction Design and Optimization

The complexity of optimizing reaction conditions and discovering novel synthetic routes can be significantly streamlined by integrating artificial intelligence (AI) and machine learning (ML). researchgate.net This data-driven approach promises to accelerate research in this compound chemistry.

Future applications could involve:

Predictive Modeling: Training ML models on existing reaction databases to predict the outcomes (yield, selectivity) of reactions involving this compound under various conditions (catalyst, solvent, temperature). beilstein-journals.org

Reaction Optimization: Employing algorithms to explore the vast parameter space of a chemical reaction to identify the optimal conditions for synthesizing or functionalizing the target compound, thereby minimizing the need for extensive, time-consuming experimentation. researchgate.net

Computer-Aided Synthesis Planning (CASP): Using AI tools to propose novel and efficient synthetic pathways to this compound, potentially uncovering non-intuitive routes that a human chemist might overlook. mdpi.com

Catalyst Discovery: Leveraging ML to predict the performance of new, untested catalyst structures for the asymmetric synthesis of the compound, accelerating the discovery of more effective and selective catalysts. researchgate.net

Table 3: Application of AI/ML in this compound Chemistry

| AI/ML Application | Objective | Required Data | Potential Impact |

|---|---|---|---|

| Reaction Outcome Prediction | Predict yield and stereoselectivity of a given reaction. beilstein-journals.org | Large-scale reaction datasets (e.g., Reaxys, USPTO) | Reduces failed experiments; guides experimental design. |

| Condition Optimization | Identify optimal temperature, solvent, catalyst, and concentration. researchgate.net | High-throughput experimentation (HTE) data or literature data | Maximizes yield and selectivity; reduces development time. |

| Retrosynthesis Planning | Propose novel synthetic routes from simple precursors. mdpi.com | Known reaction rules and pathways | Discovers more efficient or sustainable manufacturing routes. |

| Catalyst Design | Suggest novel catalyst structures for high enantioselectivity. | Data on catalyst structures and their performance | Accelerates development of advanced asymmetric syntheses. |

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-1,3-oxathiolan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization of chlorinated thioglycolic acid derivatives or oxidation of thiolane precursors. Key parameters include:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance ring closure efficiency .

- Temperature control : Reactions performed at 0–5°C minimize side-product formation, while yields drop above 25°C due to decomposition .

- Solvent optimization : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis .

Data Table :

| Precursor | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Thioglycolic acid derivative | BF₃·Et₂O | 0–5 | 72–85 |

| Thiolane analog | None | 25 | 58 |

Q. How should researchers characterize this compound to confirm purity and structure?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H NMR (CDCl₃) shows characteristic singlet for the oxathiolanone ring protons at δ 4.8–5.2 ppm. ¹³C NMR confirms the carbonyl (C=O) signal at ~170 ppm .

- IR : Strong absorption at 1750–1780 cm⁻¹ (C=O stretch) and 680–700 cm⁻¹ (C-Cl) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time ~8.2 min (method: 60% acetonitrile/water) .

- Melting point : Pure compound melts at 78–79°C .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves (tested per EN 374), safety goggles, and lab coats. Avoid reusing gloves without decontamination .

- Ventilation : Use fume hoods for synthesis; respiratory protection (e.g., N95 masks) is required if airborne exposure exceeds 1 mg/m³ .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic ring-opening reactions?

Methodological Answer: Discrepancies arise from solvent polarity and nucleophile strength. For example:

- In polar aprotic solvents (DMF) : The compound reacts readily with amines (e.g., morpholine) to form amides, with regioselectivity at the carbonyl group .

- In non-polar solvents (toluene) : Competing thiolane ring-opening occurs, leading to sulfhydryl intermediates.

Experimental Design : - Use kinetic studies (e.g., in situ IR monitoring) to track reaction pathways .

- Compare DFT calculations (e.g., using MOE software) to predict transition states and validate with LC-MS intermediates .

Q. What strategies optimize the use of this compound as a chiral building block in asymmetric synthesis?

Methodological Answer:

- Chiral auxiliaries : Attach (R)- or (S)-configured groups (e.g., dioxolane substituents) to induce stereoselectivity during ring-opening .

- Catalytic asymmetric induction : Employ organocatalysts (e.g., proline derivatives) to control enantiomeric excess (ee).

Case Study : - (R)-configured oxathiolanone derivatives achieved 88% ee in β-lactam synthesis using L-proline catalysis .

Q. How does computational modeling aid in predicting the biological activity of this compound derivatives?

Methodological Answer:

- Molecular docking : Use PDB structures (e.g., bacterial enzymes) to simulate binding affinities. For example, benzoxazole analogs (structurally similar) show inhibition of fungal CYP51 .

- ADMET profiling : Predict pharmacokinetics (e.g., logP, solubility) using tools like REAXYS or PISTACHIO databases .

Data Table :

| Derivative | Target Enzyme | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) |

|---|---|---|---|

| Benzoxazole-CF₃ | CYP51 | -9.2 | 0.45 |

| Oxathiolanone-Cl | DHFR | -7.8 | 2.1 |

Q. What experimental controls are essential when studying the stability of this compound under varying pH conditions?

Methodological Answer:

- Buffer systems : Test stability in phosphate (pH 2–8) and carbonate (pH 9–12) buffers at 25°C .

- Kinetic monitoring : Use UV-Vis spectroscopy (λ = 270 nm) to track degradation over 24 hours.

- LC-MS validation : Identify degradation products (e.g., hydrolyzed carboxylic acid) .

Key Finding : - The compound is stable at pH 4–6 (t₁/₂ > 48 h) but hydrolyzes rapidly at pH > 10 (t₁/₂ = 2 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.